Pyridoxine-d2HCl (5-hydroxymethyl-d2)
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Overview
Description
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a deuterated form of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 5-hydroxymethyl position. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Scientific Research Applications
Pyridoxine-d2HCl (5-hydroxymethyl-d2) has a wide range of applications in scientific research:
Chemistry: Used as a labeled standard in mass spectrometry for the quantification of vitamin B6 and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways involving pyridoxine and its derivatives.
Medicine: Investigated for its potential therapeutic effects in treating pyridoxine-dependent epilepsy and other metabolic disorders.
Mechanism of Action
Target of Action
Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a form of Vitamin B6 . The primary targets of this compound are enzymes that are involved in various biochemical reactions, particularly those related to the metabolism of amino acids, neurotransmitters, and sphingolipids .
Mode of Action
The compound Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is converted in the body to its active form, pyridoxal 5’-phosphate . This active form acts as a coenzyme in various enzymatic reactions. It plays a crucial role in the synthesis of neurotransmitters such as serotonin and norepinephrine, and in the metabolism of amino acids .
Biochemical Pathways
Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride affects several biochemical pathways. It is involved in the metabolism of amino acids, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Result of Action
The action of Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride results in the proper functioning of various biological systems within the body. It helps in the production of neurotransmitters, which are crucial for brain development and function. It also aids in the formation of red blood cells and the maintenance of skin health .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pyridoxine-d2HCl (5-hydroxymethyl-d2) plays a crucial role in numerous biochemical reactions. It acts as a coenzyme in the metabolism of amino acids, lipids, and carbohydrates. The compound interacts with several enzymes, including pyridoxal kinase, which phosphorylates pyridoxine to form pyridoxal phosphate, the active form of vitamin B6. Pyridoxal phosphate is essential for the function of enzymes such as aminotransferases, which are involved in amino acid metabolism .
Cellular Effects
Pyridoxine-d2HCl (5-hydroxymethyl-d2) influences various cellular processes. It is involved in the synthesis of neurotransmitters like serotonin and dopamine, impacting cell signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors that regulate genes involved in cellular metabolism. Additionally, pyridoxine-d2HCl (5-hydroxymethyl-d2) plays a role in maintaining cellular homeostasis by participating in the synthesis of sphingolipids, which are crucial for cell membrane integrity .
Molecular Mechanism
At the molecular level, Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects through its active form, pyridoxal phosphate. This coenzyme forms Schiff base intermediates with amino groups of substrates, facilitating various enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in transamination, decarboxylation, and racemization reactions. It also influences gene expression by binding to nuclear receptors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridoxine-d2HCl (5-hydroxymethyl-d2) can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that Pyridoxine-d2HCl (5-hydroxymethyl-d2) maintains its biochemical activity over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of Pyridoxine-d2HCl (5-hydroxymethyl-d2) in animal models are dose-dependent. At low doses, the compound supports normal metabolic functions and promotes healthy growth and development. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies have shown that excessive intake of Pyridoxine-d2HCl (5-hydroxymethyl-d2) can lead to sensory neuropathy and liver damage in animal models .
Metabolic Pathways
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is involved in several metabolic pathways. It is converted to pyridoxal phosphate by pyridoxal kinase, which then participates in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. The compound also interacts with enzymes such as serine hydroxymethyltransferase and cystathionine β-synthase, which are involved in the metabolism of serine and homocysteine, respectively .
Transport and Distribution
Within cells and tissues, Pyridoxine-d2HCl (5-hydroxymethyl-d2) is transported and distributed by specific transporters and binding proteins. It is taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cell, the compound is distributed to various organelles, including the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also affect the targeting and activity of Pyridoxine-d2HCl (5-hydroxymethyl-d2) within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically occurs under mild conditions, using a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.
Industrial Production Methods
Industrial production of Pyridoxine-d2HCl (5-hydroxymethyl-d2) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective incorporation of deuterium. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.
Common Reagents and Conditions
Oxidation: Pyridoxine-d2HCl can be oxidized to pyridoxal-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of pyridoxine-d2HCl to pyridoxamine-d2 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine-d2HCl.
Pyridoxal: An oxidized form of pyridoxine, also involved in enzymatic reactions.
Pyridoxamine: A reduced form of pyridoxine, with similar biochemical functions.
Uniqueness
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies. This makes it a valuable tool in understanding the biochemical pathways and mechanisms involving vitamin B6 .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the reaction of 5-hydroxymethyl-d2-pyridin-3-ol with hydrochloric acid.", "Starting Materials": [ "5-hydroxymethyl-d2-pyridin-3-ol", "Hydrochloric acid" ], "Reaction": [ "To a stirred solution of 5-hydroxymethyl-d2-pyridin-3-ol in methanol, add hydrochloric acid dropwise.", "Stir the mixture at room temperature for several hours.", "Concentrate the reaction mixture under reduced pressure.", "Dissolve the residue in water and extract with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Pyridoxine-d2HCl (5-hydroxymethyl-d2)." ] } | |
CAS No. |
5027-82-7 |
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2; |
InChI Key |
ZUFQODAHGAHPFQ-BCKZTNHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.